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Compound of Interest

Compound Name:
2,4-Dibromo-1,3,5-

trifluorobenzene

Cat. No.: B2406291 Get Quote

An In-depth Technical Guide on the Molecular Weight of 2,4-Dibromo-1,3,5-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive examination of 2,4-Dibromo-1,3,5-
trifluorobenzene, focusing on the critical importance of its molecular weight in research and

development. Beyond simply stating the value, this document elucidates the practical

implications of this fundamental parameter in synthesis, analysis, and the strategic design of

complex molecules. For professionals in drug discovery and the chemical sciences, a precise

understanding of molecular weight is not a trivial detail but the cornerstone of experimental

reproducibility, analytical accuracy, and the rational design of novel chemical entities. This

guide offers field-proven insights, detailed protocols, and a workflow-based perspective on the

application of this essential property.

Core Molecular Identity and Physicochemical Profile
2,4-Dibromo-1,3,5-trifluorobenzene is a halogenated aromatic compound that serves as a

versatile building block in organic synthesis. Its utility is largely derived from the specific

arrangement of its bromine and fluorine substituents, which provide multiple reactive sites and

modulate the electronic properties of the benzene ring.
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Key Identifiers and Molecular Weight
A precise understanding of a compound's identity begins with its fundamental constants. The

molecular weight is paramount, dictating stoichiometric relationships in reactions and serving

as a primary identifier in analytical methods.

Property Value Source

IUPAC Name
2,4-dibromo-1,3,5-

trifluorobenzene
[1]

CAS Number 363-69-9 [2][3][4]

Molecular Formula C₆HBr₂F₃ [1][2][3]

Average Molecular Weight 289.88 g/mol [1][4]

Monoisotopic Mass 287.83971 Da [1]

InChIKey
SFNQFVCUPVBCOC-

UHFFFAOYSA-N
[1]

SMILES C1=C(C(=C(C(=C1F)Br)F)Br)F [1]

Expert Insight: Average Weight vs. Monoisotopic Mass

It is crucial to distinguish between average molecular weight and monoisotopic mass.

Average Molecular Weight (289.88 g/mol ): This value is calculated using the weighted

average of the natural abundances of all isotopes of each element (C, H, Br, F). It is the

correct value to use for all macroscopic, bulk calculations, such as determining the mass of

reagent needed for a specific molar quantity in a chemical reaction.

Monoisotopic Mass (287.83971 Da): This value is calculated using the mass of the most

abundant isotope of each element (e.g., ¹²C, ¹H, ⁷⁹Br, ¹⁹F). This is the parameter of interest in

high-resolution mass spectrometry (HRMS), where instruments are capable of resolving the

distinct isotopic peaks. The monoisotopic mass is used to confirm the elemental composition

of a molecule with high precision.
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Physicochemical Properties
The physical characteristics of the compound are essential for its proper handling, storage, and

use in experimental setups.

Property Value Source(s)

Appearance Solid, semi-solid, or liquid

Boiling Point 85-90 °C (at 20 Torr) [4]

Density (Predicted) 2.156 ± 0.06 g/cm³ [4]

Purity (Typical) ≥97% [3]

Storage Conditions
Store sealed in a dry

environment at 2-8°C

The Indispensable Role of Molecular Weight in R&D
The molecular weight of 2,4-Dibromo-1,3,5-trifluorobenzene is a pivotal parameter that

informs every stage of the research and development lifecycle, from initial procurement to final

product characterization.

The Foundation of Synthesis: Stoichiometry
In organic synthesis, reactions are governed by the molar ratios of reactants. The molecular

weight is the non-negotiable conversion factor between the measurable mass of a substance

and its molar quantity. Inaccurate calculations due to an incorrect molecular weight lead to

suboptimal reactions, resulting in lower yields, increased impurities, and wasted resources. The

two bromine atoms on this molecule make it an excellent substrate for double cross-coupling

reactions, where precise stoichiometric control is essential to achieve selective mono- or di-

functionalization.

The Cornerstone of Analysis: Mass Spectrometry
In analytical chemistry, particularly mass spectrometry, the molecular weight is a compound's

primary fingerprint.
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Low-Resolution MS: Confirms the presence of the compound by identifying its molecular ion

peak (M⁺).

High-Resolution MS (HRMS): Provides an exact mass measurement that can confirm the

elemental formula (C₆HBr₂F₃) to within a few parts per million (ppm), unequivocally

distinguishing it from other potential isomers or impurities.

Isotopic Pattern: A defining characteristic of bromine-containing compounds is their unique

isotopic signature. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in

nearly a 1:1 ratio. Therefore, a molecule with two bromine atoms, like 2,4-Dibromo-1,3,5-
trifluorobenzene, will exhibit a characteristic M, M+2, and M+4 peak pattern in its mass

spectrum with a relative intensity ratio of approximately 1:2:1. This pattern is a powerful

diagnostic tool for confirming the presence and number of bromine atoms in the structure.

A Strategic Tool in Drug Discovery
In drug development, the strategic incorporation of fluorine atoms into a lead molecule is a

widely used tactic to enhance its pharmacological properties, such as metabolic stability,

lipophilicity, and binding affinity.[5] 2,4-Dibromo-1,3,5-trifluorobenzene serves as a valuable

fluorinated building block. The bromine atoms provide reactive handles for elaboration into

more complex structures via cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig

reactions), while the trifluorinated core imparts the desired physicochemical benefits to the final

drug candidate.

Visualizing the Workflow: The Centrality of
Molecular Weight
The following diagram illustrates how molecular weight is a critical data point at every stage of

a typical research workflow involving 2,4-Dibromo-1,3,5-trifluorobenzene.
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Phase 1: Planning & Procurement

Phase 2: Synthesis

Phase 3: Analysis & Verification

Phase 4: Downstream Application

Identify Compound
(CAS: 363-69-9)

Calculate Required Mass
(Use MW = 289.88 g/mol)

Input for
Stoichiometry

Weigh Reagent

Workflow Progression

Perform Reaction
(e.g., Suzuki Coupling)

Accurate Molar Ratio

Submit Sample for MS

Workflow Progression

Confirm Identity
(Monoisotopic Mass = 287.8397 Da)

(Isotopic Pattern = 1:2:1)

Data Interpretation

Characterize Final Product

Workflow Progression

Proceed to Biological Assays

Purity & Identity Confirmed

Click to download full resolution via product page

Caption: Workflow diagram illustrating the critical role of molecular weight at each stage.
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Experimental Protocols
The following protocols are designed to be self-validating systems, ensuring technical accuracy

and reproducibility.

Protocol: Verification of Molecular Identity via HRMS
Objective: To confirm the elemental composition of 2,4-Dibromo-1,3,5-trifluorobenzene using

high-resolution mass spectrometry.

Methodology:

Sample Preparation:

Accurately weigh approximately 1 mg of the compound.

Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL

stock solution.

Perform a serial dilution to a final concentration of ~1 µg/mL.

Instrumentation (Example: ESI-Q-TOF):

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Atmospheric

Pressure Chemical Ionization (APCI) may also be effective.

Mass Analyzer: Set to a high-resolution mode, with a mass range of 100-500 m/z.

Calibration: Ensure the instrument is calibrated immediately prior to the run using a known

calibration standard to achieve mass accuracy < 5 ppm.

Data Acquisition:

Inject the sample via direct infusion or through an LC system.

Acquire the full scan mass spectrum.

Data Analysis & Verification:
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Locate the monoisotopic mass peak for the molecular ion. The theoretical exact mass is

287.8397 Da.

Measure the mass error between the observed mass and the theoretical mass. A value ≤ 5

ppm confirms the elemental composition.

Examine the isotopic pattern. Observe the cluster of peaks at M, M+2, and M+4. Confirm

that their mass difference is ~2 Da and their intensity ratio is approximately 1:2:1, which is

the definitive signature of a dibrominated compound.

Protocol: Stoichiometric Calculation for a Suzuki
Coupling Reaction
Objective: To accurately calculate the required mass of reagents for a mono-arylation of 2,4-
Dibromo-1,3,5-trifluorobenzene.

Reaction: 2,4-Dibromo-1,3,5-trifluorobenzene + Arylboronic Acid --(Pd catalyst, base)--> 2-

(Aryl)-4-bromo-1,3,5-trifluorobenzene

Methodology:

Define the Limiting Reagent: Let 2,4-Dibromo-1,3,5-trifluorobenzene be the limiting

reagent.

Target amount: 0.5 mmol.

Calculate Mass of 2,4-Dibromo-1,3,5-trifluorobenzene:

Mass = moles × molecular weight

Mass = 0.0005 mol × 289.88 g/mol = 0.1449 g (or 145 mg).

Calculate Mass of Other Reagents (Example):

Arylboronic Acid (e.g., Phenylboronic acid, MW = 121.93 g/mol ):

Molar equivalent: 1.1 eq (a slight excess is common).
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Moles = 0.5 mmol × 1.1 = 0.55 mmol.

Mass = 0.00055 mol × 121.93 g/mol = 0.0671 g (or 67 mg).

Base (e.g., K₂CO₃, MW = 138.21 g/mol ):

Molar equivalent: 2.0 eq.

Moles = 0.5 mmol × 2.0 = 1.0 mmol.

Mass = 0.0010 mol × 138.21 g/mol = 0.1382 g (or 138 mg).

Self-Validation:

Double-check all molecular weight values against reliable sources (e.g., supplier's bottle,

PubChem).

Recalculate all values to prevent arithmetic errors. Accurate weighing of these calculated

masses is critical for the success of the reaction.

Safety and Handling
As a Senior Application Scientist, safe laboratory practice is paramount. 2,4-Dibromo-1,3,5-
trifluorobenzene must be handled with appropriate care.

GHS Hazards: The compound is classified with the signal word "Warning." It is associated

with the following hazard statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and

nitrile gloves when handling this compound.[6][7]
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Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to

avoid inhalation of vapors or dust.[6][8] Avoid contact with skin, eyes, and clothing. Wash

hands thoroughly after handling.[6]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from

incompatible substances.[8]

Conclusion
The molecular weight of 2,4-Dibromo-1,3,5-trifluorobenzene (289.88 g/mol ) is far more than

a mere physical constant. It is a foundational parameter that directly influences the precision of

synthetic chemistry, the certainty of analytical characterization, and the strategic planning of

research projects. For scientists and professionals in drug development, mastering the

application of this value—from stoichiometric calculations using the average molecular weight

to elemental composition confirmation using the monoisotopic mass—is essential for achieving

reliable, reproducible, and meaningful scientific outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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